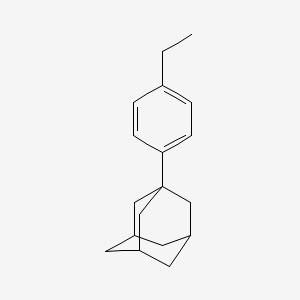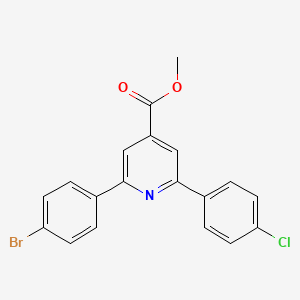![molecular formula C26H23N3O4 B12041366 2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B12041366.png)
2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .
Métodos De Preparación
The synthesis of 2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 2,4,6-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds with transition metals, which are studied for their catalytic properties.
Biology: Schiff base hydrazones are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparación Con Compuestos Similares
Similar compounds include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Compared to these compounds, 2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide is unique due to its specific substitution pattern and the presence of the quinoline moiety, which may enhance its biological activity and stability .
Propiedades
Fórmula molecular |
C26H23N3O4 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-phenyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4/c1-31-18-13-24(32-2)21(25(14-18)33-3)16-27-29-26(30)20-15-23(17-9-5-4-6-10-17)28-22-12-8-7-11-19(20)22/h4-16H,1-3H3,(H,29,30)/b27-16+ |
Clave InChI |
YNQOIGKDEWJSRQ-JVWAILMASA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041284.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12041285.png)

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041305.png)



![N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B12041328.png)




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12041368.png)

